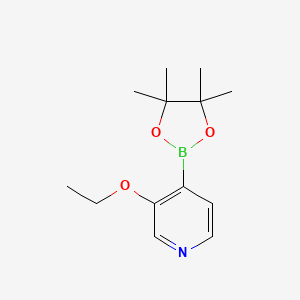

3-ETHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

Description

3-Ethoxypyridine-4-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine ring substituted with an ethoxy group at the 3-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is structurally significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing carbon-carbon bonds . The ethoxy group enhances solubility in organic solvents compared to non-functionalized analogs, while the pyridine core contributes to electronic effects that modulate reactivity .

Properties

IUPAC Name |

3-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-9-15-8-7-10(11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEDYIMLJVFTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 3-ethoxypyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-ethoxypyridine-4-boronic acid pinacol ester often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

Table 1: Synthesis Methods and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| Boronate Esterification | Acidic medium | 85 |

| Palladium-Catalyzed Coupling | Aryl halide, base | 70-90 |

Medicinal Chemistry

3-Ethoxypyridine-4-boronic acid pinacol ester is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. For instance, its derivatives have shown potential as inhibitors in drug development processes.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound for further drug development .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with transition metals enhances its utility in synthesizing biaryl compounds.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters illustrated how 3-ethoxypyridine-4-boronic acid pinacol ester was used to synthesize various biaryl compounds with promising biological activities .

Stability and Reactivity Studies

The stability of pinacol esters like 3-ethoxypyridine-4-boronic acid pinacol ester is crucial for their application in synthetic chemistry. Studies have shown that these esters exhibit enhanced stability compared to their corresponding boronic acids, which is beneficial during storage and handling.

Table 2: Stability Comparison of Boronic Esters

| Compound | Stability (log krel PDB) |

|---|---|

| 3-Ethoxypyridine-4-boronic acid pinacol ester | 2.3 |

| Other boronic esters | Varies |

Mechanism of Action

The mechanism of action of 3-ethoxypyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Electron-donating groups (e.g., ethoxy) on pyridine stabilize the boronic ester, reducing side reactions in cross-couplings .

- Catalytic Optimization : Low Pd catalyst loads (1% mol) suffice for efficient borylation of heterocyclic substrates, minimizing costs .

- Solubility Trends: Pyridine boronic esters with alkoxy groups exhibit 20-30% higher solubility in chloroform than non-functionalized analogs, critical for reaction homogeneity .

Biological Activity

3-Ethoxypyridine-4-boronic acid pinacol ester is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : Approximately 223.06 g/mol

The structure includes a pyridine ring, an ethoxy group, and a boronic acid moiety, which is crucial for its reactivity and biological properties.

Anticancer Properties

Boronic acids, including derivatives like 3-ethoxypyridine-4-boronic acid pinacol ester, have been investigated for their anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, has demonstrated efficacy in treating multiple myeloma by inhibiting the proteasome pathway .

Table 1: Comparison of Anticancer Activities of Boronic Acids

| Compound Name | Mechanism of Action | Cancer Type |

|---|---|---|

| Bortezomib | Proteasome inhibition | Multiple Myeloma |

| Vaborbactam | β-lactamase inhibition | Various Infections |

| 3-Ethoxypyridine-4-boronic acid pinacol ester | Potential proteasome inhibition (under investigation) | Various (theoretical) |

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors. They can form reversible covalent bonds with serine proteases and other enzymes, which may lead to therapeutic applications in treating diseases where such enzymes are involved. The specific interactions of 3-ethoxypyridine-4-boronic acid pinacol ester with target enzymes are yet to be fully elucidated but are an area of ongoing research.

Case Studies

Synthesis and Stability

The synthesis of 3-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 3-ethoxypyridine with a boron reagent under controlled conditions. Stability studies indicate that pinacol esters generally exhibit enhanced stability compared to their free boronic acids, which is advantageous for pharmaceutical formulations .

Table 2: Stability Comparison of Boronic Esters

| Compound Name | Stability (t) | Conditions |

|---|---|---|

| 3-Ethoxypyridine-4-boronic acid pinacol ester | High (t > 24 hours) | pH neutral conditions |

| Bortezomib | Moderate (t ~ 10 hours) | Physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.